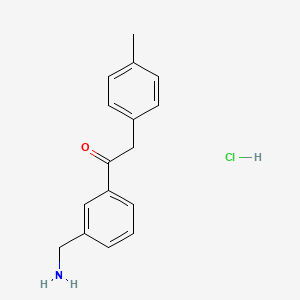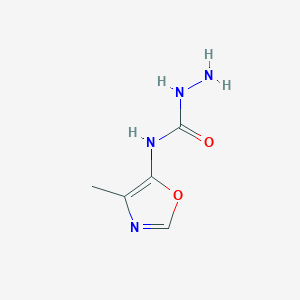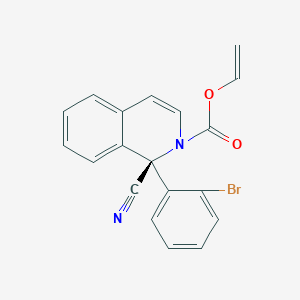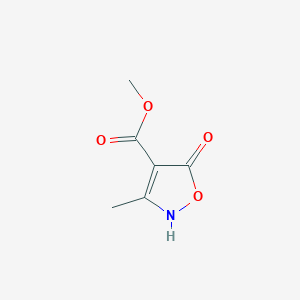
1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring and a tolyl group attached to an ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-nitrobenzyl chloride with p-tolylacetic acid in the presence of a base to form the intermediate 3-nitrobenzyl p-tolylacetate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in protein binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme.
Comparison with Similar Compounds
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 1-[3-(Aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)benzamide
Comparison: 1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it suitable for specific applications where others may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1187931-94-7 |
|---|---|
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
1-[3-(aminomethyl)phenyl]-2-(4-methylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-12-5-7-13(8-6-12)10-16(18)15-4-2-3-14(9-15)11-17;/h2-9H,10-11,17H2,1H3;1H |
InChI Key |
FVWIQGNPQRTROL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)


![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)






![2-(Methylthio)benzo[d]oxazole-6-acetic acid](/img/structure/B12873746.png)
